2,2'-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester compound with the chemical formula C19H30B2O5. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 5-methoxy-1,3-phenylenediboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Organoboron Intermediates: Resulting from hydroboration reactions.
Boronic Acids: Produced by oxidation of the boronic ester.
Scientific Research Applications
2,2’-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, including the synthesis of drug candidates and bioactive molecules.
Biological Research: Applied in the study of biological systems, including the labeling and detection of biomolecules.
Mechanism of Action
The mechanism of action of 2,2’-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity is influenced by the electronic and steric properties of the boronic ester group, which can be modulated by the substituents on the phenylene ring .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents, used in borylation reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester with a pyridine ring, used in various coupling reactions.
Uniqueness
2,2’-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C19H30B2O5 |
---|---|
Molecular Weight |
360.1 g/mol |
IUPAC Name |
2-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H30B2O5/c1-16(2)17(3,4)24-20(23-16)13-10-14(12-15(11-13)22-9)21-25-18(5,6)19(7,8)26-21/h10-12H,1-9H3 |
InChI Key |
JWLWNPXPCKRVGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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